molecular formula C17H25BrN2O2 B12437983 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine CAS No. 887581-67-1

1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine

Cat. No.: B12437983
CAS No.: 887581-67-1
M. Wt: 369.3 g/mol
InChI Key: MBJVWGHIOQLTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine is an organic compound belonging to the piperidine class. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a brominated phenyl ring, and a piperidine ring. This compound is primarily used as an intermediate in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine can be synthesized through a multi-step process involving the reaction of N-(tert-butoxycarbonyl)-4-piperidone with 4-bromoaniline. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents such as dimethylformamide or tetrahydrofuran .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine is primarily related to its role as an intermediate in chemical synthesis. It does not exert direct biological effects but serves as a building block for compounds that may interact with specific molecular targets and pathways .

Comparison with Similar Compounds

  • 1-Boc-4-[(4-chloro-phenylamino)-methyl]-piperidine
  • 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine
  • 1-Boc-4-[(4-methyl-phenylamino)-methyl]-piperidine

Uniqueness: 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogenated derivatives. This makes it a valuable intermediate for the synthesis of compounds with unique chemical and biological properties .

Properties

CAS No.

887581-67-1

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 4-[(4-bromoanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3

InChI Key

MBJVWGHIOQLTMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.